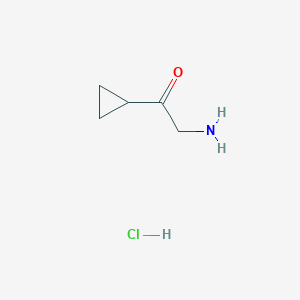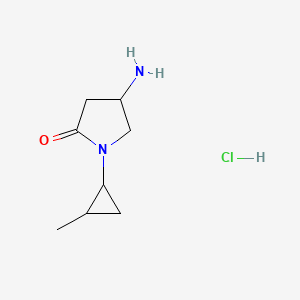
2-Amino-1-cyclopropylethan-1-one hydrochloride
Übersicht
Beschreibung
“2-Amino-1-cyclopropylethan-1-one hydrochloride” is a chemical compound with the CAS Number: 119902-27-1 . It has a molecular weight of 135.59 .
Molecular Structure Analysis
The InChI code for “2-Amino-1-cyclopropylethan-1-one hydrochloride” is 1S/C5H9NO.ClH/c6-3-5(7)4-1-2-4;/h4H,1-3,6H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Amino-1-cyclopropylethan-1-one hydrochloride” is a powder . It has a molecular weight of 135.59 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Material Science Applications
Research involving cyclo(L-Tyr-L-Lys) and its ε-amino derivatives demonstrates the potential of cyclopropyl-containing compounds and amino derivatives in forming organo- and hydrogels. These materials show promise for various applications, including drug delivery systems and scaffolds for tissue engineering due to their ability to form robust, thermoreversible hydrogels under specific conditions (Xie et al., 2009).
Synthetic Chemistry and Organic Synthesis
In the realm of synthetic chemistry, compounds such as "2-Amino-1-cyclopropylethan-1-one hydrochloride" can be pivotal intermediates. For instance, the construction of substituted 2-aminophenols via formal [3 + 3] cycloaddition, using cyclopropyl-containing intermediates, showcases their utility in synthesizing complex organic molecules with potential pharmacological activities (Yang et al., 2018).
Catalysis and Chemical Transformations
The catalytic application of cyclopropyl derivatives in chemical synthesis, such as in the Kabachnik–Fields reaction to synthesize α-aminophosphonates, underlines the role these compounds play in facilitating efficient bond formations. This application is essential in developing compounds with applications in agriculture and medicine (Reddy et al., 2014).
Biocatalysis and Enzymatic Reactions
The asymmetric synthesis of important pharmacophores, utilizing microbial or enzymatic catalysis, highlights another application area. Cyclopropyl-containing compounds serve as substrates or intermediates in the biocatalytic preparation of chiral molecules, crucial for drug development (Zhu et al., 2018).
Photodimerization and Chemical Research
Investigations into the photodimerization of aminopyridine derivatives in the presence of hosts like cucurbit[7]uril demonstrate the research interest in exploring light-induced chemical reactions. These studies provide insights into designing light-responsive materials and understanding molecular interactions in confined spaces (Wang et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-1-cyclopropylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-3-5(7)4-1-2-4;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNFNWTRPBWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropylethan-1-one hydrochloride | |
CAS RN |
119902-27-1 | |
| Record name | 2-amino-1-cyclopropylethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)



![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)


![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)




![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
